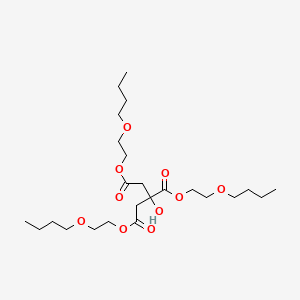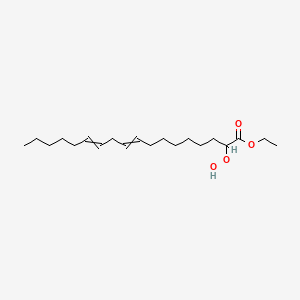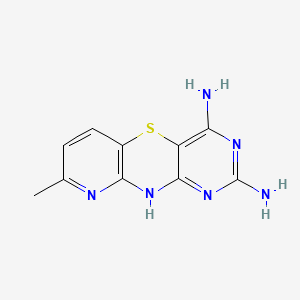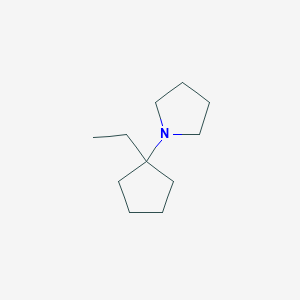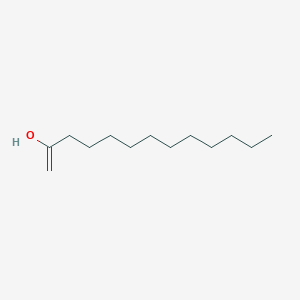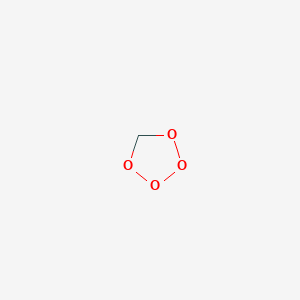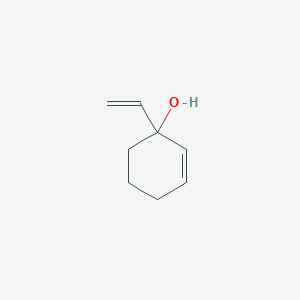
2-Cyclohexen-1-ol, 1-ethenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexen-1-ol, 1-ethenyl- is an organic compound with the molecular formula C8H12O It is a derivative of cyclohexene, featuring a hydroxyl group (-OH) and an ethenyl group (-CH=CH2) attached to the cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-ol, 1-ethenyl- can be achieved through several methods. One common approach involves the reduction of 2-Cyclohexen-1-one using lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction is carried out under nitrogen atmosphere to prevent oxidation . Another method involves the catalytic hydrogenation of 2-Cyclohexen-1-one using palladium on carbon (Pd/C) as a catalyst .
Industrial Production Methods
Industrial production of 2-Cyclohexen-1-ol, 1-ethenyl- typically involves the catalytic hydrogenation of cyclohexene in the presence of a suitable catalyst such as palladium or platinum. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclohexen-1-ol, 1-ethenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The double bond can be reduced to form cyclohexanol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Cyclohexenone or cyclohexenal.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexen-1-ol, 1-ethenyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals .
Wirkmechanismus
The mechanism of action of 2-Cyclohexen-1-ol, 1-ethenyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The ethenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, cis-: This compound has a similar structure but with additional methyl and methylethenyl groups.
Cyclohexenone: A ketone derivative of cyclohexene with similar reactivity.
Cyclohexanol: A saturated alcohol derivative of cyclohexene .
Uniqueness
2-Cyclohexen-1-ol, 1-ethenyl- is unique due to the presence of both a hydroxyl group and an ethenyl group on the cyclohexene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
62939-60-0 |
|---|---|
Molekularformel |
C8H12O |
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
1-ethenylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C8H12O/c1-2-8(9)6-4-3-5-7-8/h2,4,6,9H,1,3,5,7H2 |
InChI-Schlüssel |
HRTIXFGEMBQKMV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1(CCCC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


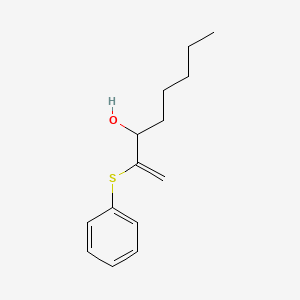
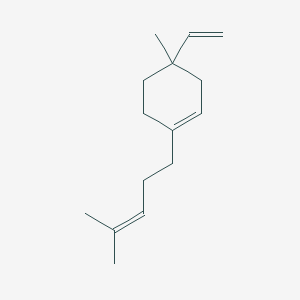

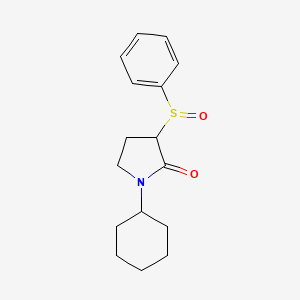
![7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL](/img/structure/B14497459.png)
